(2E)-N-(3-chloro-4-methylphenyl)-2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide
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Overview
Description
(2E)-N-(3-chloro-4-methylphenyl)-2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic compound with a unique structure that includes a thiazinane ring, multiple methyl groups, and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(3-chloro-4-methylphenyl)-2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide typically involves multiple steps, including the formation of the thiazinane ring and the introduction of the chloro and methyl substituents. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(3-chloro-4-methylphenyl)-2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chloro and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-(3-chloro-4-methylphenyl)-2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its specific functional groups. It may also serve as a probe for investigating cellular processes and signaling pathways.
Medicine
In medicine, this compound has potential therapeutic applications. Its structure suggests it could interact with biological targets such as receptors or enzymes, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it valuable for producing a wide range of products.
Mechanism of Action
The mechanism of action of (2E)-N-(3-chloro-4-methylphenyl)-2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Uniqueness
(2E)-N-(3-chloro-4-methylphenyl)-2-[(3,4-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide is unique due to its specific combination of functional groups and ring structure. This uniqueness allows it to interact with a distinct set of molecular targets and undergo specific chemical reactions that similar compounds may not.
Properties
Molecular Formula |
C21H22ClN3O2S |
---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(3,4-dimethylphenyl)imino-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C21H22ClN3O2S/c1-12-5-7-15(9-14(12)3)24-21-25(4)19(26)11-18(28-21)20(27)23-16-8-6-13(2)17(22)10-16/h5-10,18H,11H2,1-4H3,(H,23,27) |
InChI Key |
MATGCBPXGHDKRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC(=C(C=C3)C)Cl)C)C |
Origin of Product |
United States |
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